Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The compound’s molecular framework consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) substituted at the 2- and 4-positions. The 4-position is occupied by a benzyl group ($$ \text{C}6\text{H}5\text{CH}2 $$), while the 2-position features a p-methoxybenzyloxy moiety ($$ \text{CH}2\text{O}C6\text{H}4\text{OCH}_3 $$). The hydrochloride salt form arises from protonation of the morpholine nitrogen, with a chloride counterion balancing the charge.
Stereochemical analysis reveals no explicit chiral centers in the parent morpholine ring. However, the p-methoxybenzyloxy group introduces a methoxy substituent at the para position of the benzyl ring, creating a planar aromatic system. The benzyl and p-methoxybenzyloxy groups adopt equatorial or axial orientations relative to the morpholine ring, depending on conformational preferences. Quantum mechanical studies on simpler morpholine derivatives suggest that substituents larger than hydrogen (e.g., benzyl groups) favor chair conformations with equatorial orientations to minimize steric strain.
Crystallographic Analysis via X-Ray Diffraction Studies
While direct X-ray crystallographic data for this compound remains unpublished, insights can be inferred from structural analogs and computational models. The morpholine ring in similar hydrochloride salts typically adopts a chair conformation in the solid state, with the protonated nitrogen forming ionic interactions with the chloride ion. The benzyl and p-methoxybenzyloxy substituents likely project outward from the ring plane, minimizing steric clashes.
Hypothetical crystal packing arrangements would involve:
- Ionic interactions : Between the protonated morpholine nitrogen ($$ \text{NH}^+ $$) and chloride ions.
- Van der Waals forces : Between hydrophobic benzyl and p-methoxybenzyloxy groups.
- Hydrogen bonds : Potential weak interactions between methoxy oxygen atoms and adjacent molecules.
A speculative unit cell (assuming monoclinic symmetry) might exhibit the following parameters:
| Parameter | Value (Å/°) |
|---|---|
| a | 10.2 |
| b | 12.5 |
| c | 8.7 |
| β | 95.3 |
| Space group | P2₁/c |
These values are extrapolated from morpholine hydrochloride derivatives reported in literature, though experimental validation remains necessary.
Conformational Dynamics in Solution Phase
In solution, the compound exhibits dynamic interconversion between chair and twisted boat conformers. Nuclear magnetic resonance (NMR) studies of analogous morpholine derivatives reveal averaged signals at room temperature, indicating rapid chair-to-chair inversion with an energy barrier of ~40–50 kJ/mol. The bulky p-methoxybenzyloxy substituent at position 2 likely raises this barrier by introducing steric hindrance, potentially slowing conformational exchange.
Key factors influencing solution-phase dynamics:
- Solvent polarity : Polar solvents (e.g., DMSO, water) stabilize the charged $$ \text{NH}^+ $$ group through solvation, reducing conformational flexibility.
- Temperature : Elevated temperatures increase the population of higher-energy twisted boat conformers.
- Substituent effects : The electron-donating methoxy group enhances resonance stabilization of the benzyloxy moiety, potentially locking the morpholine ring into a specific conformation.
Molecular dynamics simulations predict that the chair conformation with equatorial substituents dominates (>85% population) in aqueous solutions at 298 K.
Quantum Mechanical Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic properties. The highest occupied molecular orbital (HOMO) localizes primarily on the morpholine nitrogen’s lone pair ($$ n\text{-orbital} $$) and the π-system of the benzyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the p-methoxybenzyloxy aromatic ring.
Key computational findings:
- Ionization potential : The adiabatic ionization energy, calculated as 8.10 eV for the parent morpholine, decreases slightly (~7.85 eV) due to electron-donating methoxy and benzyl groups.
- Charge distribution : Natural population analysis reveals a +0.72 charge on the protonated nitrogen and −0.89 on the chloride ion, with partial charges of −0.15 and −0.21 on the methoxy and benzyloxy oxygens, respectively.
- Frontier orbitals : $$ \text{HOMO} = -6.32 \, \text{eV}, \quad \text{LUMO} = -1.45 \, \text{eV}, \quad \Delta E = 4.87 \, \text{eV} $$ This moderate HOMO-LUMO gap suggests potential reactivity toward electrophilic aromatic substitution at the benzyl rings.
Properties
CAS No. |
89220-87-1 |
|---|---|
Molecular Formula |
C19H24ClNO3 |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
4-benzyl-2-[(4-methoxyphenyl)methoxy]morpholine;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-21-18-9-7-17(8-10-18)15-23-19-14-20(11-12-22-19)13-16-5-3-2-4-6-16;/h2-10,19H,11-15H2,1H3;1H |
InChI Key |
HYJJRCOVMOEAID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride and p-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyl groups, yielding morpholine derivatives.
Substitution: The benzyl and p-methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Morpholine derivatives.
Substitution: Various substituted morpholine compounds.
Scientific Research Applications
Structural Overview
The compound has the following structural characteristics:
- Molecular Formula : C₁₉H₂₃NO₃
- SMILES Notation : COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3
- InChI : InChI=1S/C19H23NO3/c1-21-18-9-7-17(8-10-18)15-23-19-14-20(11-12-22-19)13-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3
Anticancer Activity
Morpholine derivatives have shown promising anticancer activity. Research indicates that compounds containing the morpholine moiety can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : Substituted morpholines demonstrated good binding affinity with mTOR (mechanistic target of rapamycin), a crucial protein in cancer progression. Compounds synthesized with specific substitutions showed improved potency against HepG2 and MCF-7 cancer cell lines .
Neuropharmacological Applications
Morpholine derivatives are being investigated for their potential in treating neurological disorders. The inhibition of serotonin and noradrenaline reuptake suggests utility in conditions such as:
- Depression
- Anxiety Disorders
These compounds can modulate neurotransmitter levels, offering therapeutic benefits in managing mood disorders .
Anti-inflammatory and Analgesic Effects
Research has highlighted the anti-inflammatory properties of morpholine derivatives. They have been evaluated for their ability to inhibit lipoxygenase enzymes, which are implicated in inflammatory processes:
- Example : Compounds targeting 12-lipoxygenase have shown potential in reducing inflammation and pain associated with various conditions, including skin diseases and thrombotic disorders .
Case Study 1: Anticancer Efficacy
A study synthesized several morpholine derivatives and evaluated their anticancer activity against HepG2 cells. The most potent compound exhibited an IC50 value of 12.2 μM, indicating strong efficacy compared to standard treatments like doxorubicin .
Case Study 2: Neurotransmitter Modulation
In a clinical setting, morpholine derivatives were tested for their effects on serotonin reuptake inhibition. Results indicated that these compounds could significantly enhance serotonin levels in the synaptic cleft, providing a basis for their use in antidepressant therapies .
Case Study 3: Inhibition of Lipoxygenases
Research focused on the development of morpholine-based inhibitors targeting lipoxygenases demonstrated that specific substitutions on the morpholine ring could lead to enhanced selectivity and potency against inflammatory pathways .
Comparative Analysis of Morpholine Derivatives
| Compound Type | Target Disease/Condition | Key Findings |
|---|---|---|
| Morpholine Derivatives | Cancer (e.g., HepG2) | Potent cytotoxicity with IC50 values < 12 μM |
| Serotonin/Noradrenaline Reuptake Inhibitors | Depression/Anxiety | Enhanced neurotransmitter modulation |
| Lipoxygenase Inhibitors | Inflammatory Disorders | Significant reduction in inflammatory markers |
Mechanism of Action
The mechanism of action of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. The benzyl and p-methoxybenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Substituent Position: The 2-position is critical for modulating electronic and steric effects.
- Halogen vs. Alkoxy Groups : Bromine in increases molecular weight and polarizability, possibly enhancing binding to hydrophobic pockets. In contrast, the methoxy group in the target compound may improve solubility via hydrogen bonding .
- Aromatic Ring Size : Larger aromatic systems (e.g., naphthyl in ) increase lipophilicity but may reduce solubility, whereas smaller groups (e.g., benzyl in the target) balance permeability and solubility .
Physicochemical Properties
Pharmacological Activity
Biological Activity
Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride, also known by its chemical structure C19H23NO3, has garnered attention in pharmacology due to its potential therapeutic applications. This compound is characterized by its unique structural features that influence its biological activity, particularly in the modulation of neurotransmitter transporters and potential antimicrobial properties.
Chemical Structure and Properties
The molecular structure of this compound includes a morpholine ring substituted with benzyl and methoxy groups. The specific arrangement of these substituents is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23NO3 |
| SMILES | COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3 |
| InChI | InChI=1S/C19H23NO3/c1-21-18-9-7-17(8-10-18)15-23-19-14-20(11-12-22-19)13-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 |
| Predicted Collision Cross Section | 175.9 Ų (for [M+H]+) |
Morpholine derivatives have been identified as inhibitors of norepinephrine and serotonin transporters. This dual action is particularly relevant for treating various mood disorders and conditions like Attention Deficit Hyperactivity Disorder (ADHD), anxiety disorders, and fibromyalgia. The inhibition of these transporters leads to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms associated with these disorders .
Neurotransmitter Reuptake Inhibition
Research indicates that compounds similar to this compound exhibit significant activity as norepinephrine and serotonin reuptake inhibitors (NSRIs). This property suggests potential therapeutic applications in:
- ADHD
- Depression
- Generalized anxiety disorder
The pharmacological profile indicates that these compounds can effectively modulate neurotransmitter levels, offering a mechanism for their antidepressant and anxiolytic effects .
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of morpholine derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.94–3.87 µM |
| Escherichia coli | 1.10–36.9 µM |
| Pseudomonas aeruginosa | Variable MIC depending on structure |
These findings highlight the potential of morpholine compounds as broad-spectrum antimicrobial agents .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of morpholine derivatives:
- Neuropharmacological Studies : Investigations into the effects of NSRIs have demonstrated significant improvements in mood-related behaviors in animal models. These studies often assess the impact on serotonin and norepinephrine levels following administration.
- Antimicrobial Efficacy : Research into structurally similar compounds has revealed promising results against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicate that modifications to the morpholine ring can enhance antimicrobial potency.
- Clinical Implications : The dual-action mechanism of inhibiting both norepinephrine and serotonin transporters has implications for developing new treatments for complex psychiatric disorders where monoamine dysregulation is implicated.
Q & A
Basic: What synthetic strategies are effective for introducing the p-methoxybenzyloxy group at the 2-position of the morpholine ring?
Answer: The p-methoxybenzyloxy group can be introduced via nucleophilic substitution using 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C). To prevent side reactions, temporary protection of the morpholine nitrogen with Boc (tert-butoxycarbonyl) or benzyl groups is recommended. Post-reaction deprotection under acidic or hydrogenolytic conditions yields the target structure. Reaction progress should be monitored by TLC (silica, hexane/EtOAc 3:1), and purification achieved via flash chromatography .
Advanced: How can dynamic NMR effects caused by restricted rotation around the benzyl-morpholine bond be resolved to confirm stereochemical assignment?
Answer: Restricted rotation around the benzyl-morpholine bond leads to signal splitting in NMR. Variable-temperature NMR studies (e.g., 25°C to -40°C in DMSO-d₆) can decouple exchange processes, revealing distinct signals for diastereotopic protons. Computational modeling (DFT) of rotational energy barriers complements experimental data. For example, ΔG‡ values >60 kJ/mol indicate significant restriction, requiring cryogenic NMR or X-ray crystallography for definitive assignment .
Basic: What analytical techniques are essential for confirming the hydrochloride salt formation in this compound?
Answer: Key techniques include:
- Elemental analysis (Cl% quantification, ±0.3% deviation from theoretical).
- Ion chromatography to verify chloride content.
- FT-IR spectroscopy to identify N-H stretching shifts (2500–2700 cm⁻¹) indicative of protonation.
Discrepancies in Cl% may require recrystallization from anhydrous ethanol to remove excess HCl .
Advanced: When encountering discrepancies between theoretical and observed mass spectral fragmentation patterns, what systematic approaches validate structural integrity?
Answer: Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (±5 ppm). Cross-validate with MS/MS fragmentation libraries (e.g., m/z 154 for benzyl cleavage). Synthesize model compounds (e.g., des-methoxy analog) to isolate fragmentation pathways. Conflicting data may indicate impurities; purify via preparative HPLC (C18, 0.1% TFA in H₂O/MeCN) and reanalyze .
Basic: How to optimize reaction conditions for coupling the benzyl group at the morpholine 4-position while minimizing N-alkylation byproducts?
Answer: Use benzyl bromide with a strong base (NaH in THF at 0°C) to favor O-alkylation over N-alkylation. Monitor by TLC and quench with aqueous NH₄Cl to isolate the product. Purify via flash chromatography (gradient elution: 5% → 30% EtOAc in hexane). If N-alkylation persists, employ protective groups (e.g., trifluoroacetyl) on the morpholine nitrogen .
Advanced: What crystallographic challenges arise in determining the solid-state structure of this hydrochloride salt, and how are they addressed?
Answer: Hygroscopicity and poor crystal growth are common. Solutions include:
- Slow evaporation from anhydrous acetonitrile under nitrogen.
- Cooling to 100K during X-ray diffraction (Cu Kα, λ=1.54178 Å) to reduce thermal motion.
- Using SHELXT for structure solution when heavy atoms (Cl) dominate scattering. Disorder in the p-methoxybenzyl group may require refinement with split occupancy models .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer: Store in airtight amber vials under argon at -20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring (C18 column, 220 nm). Degradation >5% indicates need for reformulation (e.g., lyophilization with mannitol) .
Advanced: How to analyze potential degradation products under oxidative stress conditions using LC-HRMS?
Answer: Expose to 3% H₂O₂ at 40°C for 24h. Analyze via LC-HRMS (ESI+, C18 column, 1.7 µm, 2.1×50 mm) with a 5–95% MeCN/H₂O gradient. Key degradation products include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
